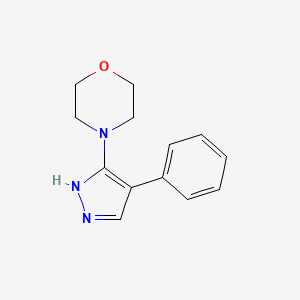

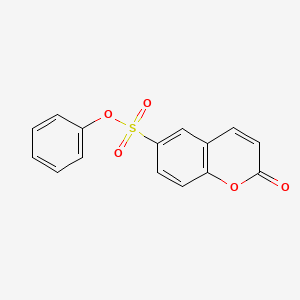

4-(4-phenyl-1H-pyrazol-3-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-phenyl-1H-pyrazol-3-yl)morpholine” is a chemical compound with the CAS Number: 1435615-18-1 . It has a molecular weight of 346.39 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a new series of 1H-pyrazolo[3,4-b]quinolines has been synthesized by one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis

The molecular structure of “4-(4-phenyl-1H-pyrazol-3-yl)morpholine” can be represented by the linear formula C19H18N6O . The InChI Code for this compound is 1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-phenyl-1H-pyrazol-3-yl)morpholine” include a molecular weight of 346.39 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole-bearing compounds, including the ones , are known for their diverse pharmacological effects, including potent antimicrobial activities . For instance, novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have shown significant activity against Acinetobacter baumannii .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . These compounds have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Anti-inflammatory and Antioxidant Activities

Pyrazoles and their derivatives are used for their anti-inflammatory and antioxidant functions . They play an important role in some biological activities in medicine .

Anti-tumor and Cytotoxicity Activity

Pyrazole derivatives also exhibit anti-tumor activity against breast cancer cell lines . They also show cytotoxicity activity .

Analgesic Functions

Pyrazoles are used for their analgesic functions . They can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway .

Anticancer Activity

Some pyrazole derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors . Many pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Inhibitors of Hh Signalling Cascade

Some pyrazole derivatives have been studied as inhibitors of an Hh signalling cascade . This is another potential application in the field of cancer research .

Anti-breast Cancer Activity

A new fluorinated pyrazole was successfully synthesized and a molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests potential anti-breast cancer activity .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been shown to exhibit diverse biological activities and are key structural motifs in several drugs currently on the market . Some of these drugs have been approved for the treatment of different types of cancer .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting they may impact multiple pathways .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

Eigenschaften

IUPAC Name |

4-(4-phenyl-1H-pyrazol-5-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKFBQHXENGBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90521638 |

Source

|

| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-phenyl-1H-pyrazol-5-yl)morpholine | |

CAS RN |

88743-49-1 |

Source

|

| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)